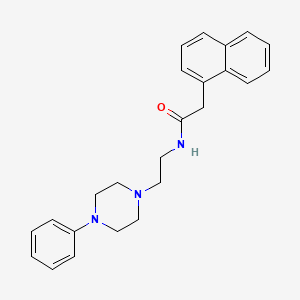

2-(naphthalen-1-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-naphthalen-1-yl-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O/c28-24(19-21-9-6-8-20-7-4-5-12-23(20)21)25-13-14-26-15-17-27(18-16-26)22-10-2-1-3-11-22/h1-12H,13-19H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOQOLXWSRQFQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the naphthalene derivative and the phenylpiperazine intermediate. The final step involves the acylation of the phenylpiperazine with the naphthalene derivative under controlled conditions. Common reagents used in these reactions include acetic anhydride, various catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce naphthalenes with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

- Antidepressant Activity : Compounds containing piperazine moieties, such as this one, have been studied for their antidepressant effects. Research indicates that piperazine derivatives can modulate serotonin receptors, potentially leading to improved mood and anxiety outcomes .

- Antipsychotic Properties : The structure of 2-(naphthalen-1-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide suggests it may interact with dopamine receptors, making it a candidate for antipsychotic drug development. Studies on related compounds have shown effectiveness in treating schizophrenia and other psychotic disorders .

- Neuroprotective Effects : Some studies have indicated that piperazine derivatives exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This effect is primarily attributed to their ability to inhibit oxidative stress and inflammation in neuronal cells .

Cancer Research Applications

- Cytotoxicity Against Cancer Cell Lines : Preliminary studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (SK-LU-1), and liver (HepG2) cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

- Drug Combination Studies : Research has explored the potential of this compound in combination with existing chemotherapeutic agents. Such combinations may enhance efficacy while reducing side effects associated with higher doses of traditional chemotherapy .

Case Studies and Research Findings

A review of the literature reveals several case studies highlighting the efficacy of related compounds:

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, which could explain its potential effects in neuropharmacology. The naphthalene ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related acetamide derivatives are critical for understanding its properties. Below is a comparative analysis with key analogs:

Structural Comparisons

| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 2-(Naphthalen-1-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide | Naphthalene, ethyl-piperazine spacer, acetamide | ~377.5 | Amide, piperazine, naphthalene |

| 2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-phenylacetamide (6a, 6b) | Naphthalene linked via ether-triazole, phenylacetamide | ~404.1 (e.g., 6b) | Triazole, ether, amide, nitro (in 6b) |

| N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide | Naphthalene, bromophenyl-acetamide | ~314.2 | Amide, bromine, naphthalene |

| N-(Benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide | Benzothiazole, piperazine-acetamide | ~277.3 | Amide, piperazine, benzothiazole |

| 2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide | Phenylpiperazine, pyrazine-acetamide | ~283.3 | Amide, piperazine, pyrazine |

Key Observations :

- Naphthalene vs.

- Piperazine Spacer : The ethyl-piperazine linker introduces flexibility and basicity, contrasting with rigid triazole () or direct aryl attachments (). This may modulate receptor-binding kinetics, as seen in piperazine-containing analgesics () .

- Substituent Effects : Nitro or bromine substituents in analogs (e.g., 6b, ) alter electronic properties and steric bulk, influencing binding to targets like cyclooxygenase or dopamine receptors .

Pharmacological and Physicochemical Properties

| Property | Target Compound | 2-(Triazolyl)-N-phenylacetamide (6b) | N-(4-Bromophenyl)acetamide |

|---|---|---|---|

| LogP (Predicted) | ~3.8 (high lipophilicity) | ~2.5 (moderate) | ~3.1 |

| H-Bond Donors | 2 | 2 | 1 |

| H-Bond Acceptors | 4 | 5 (nitro in 6b) | 2 |

| Reported Activity | Not yet characterized | Anti-inflammatory (IC₅₀: ~12 μM) | Antioxidant (DPPH scavenging) |

| Target Receptors | Hypothesized: 5-HT/Dopamine | COX-2, TNF-α | Free radicals |

Key Insights :

- The target compound’s higher lipophilicity may enhance blood-brain barrier penetration compared to triazole or bromophenyl analogs, aligning with piperazine derivatives’ CNS activity () .

- Nitro groups in 6b () confer electron-withdrawing effects, stabilizing charge interactions in enzyme active sites .

- Piperazine’s basicity (pKa ~9) in the target compound could enhance solubility under acidic conditions, a advantage over non-ionizable analogs .

Biological Activity

2-(naphthalen-1-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This compound features a naphthalene ring, a phenylpiperazine moiety, and an acetamide group, which contribute to its interactions with various biological targets.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C24H27N3O

- CAS Number : 1049342-55-3

- Molecular Weight : 375.49 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. The phenylpiperazine component is known for its affinity towards these receptors, which may mediate various neuropharmacological effects such as anxiolytic and antidepressant properties. Additionally, the naphthalene moiety may enhance binding affinity and specificity to these targets.

Neuropharmacological Effects

Research indicates that derivatives of compounds containing the phenylpiperazine structure exhibit significant neuropharmacological activities. For instance:

- Antidepressant Activity : Studies have shown that compounds similar to this compound can modulate serotonin levels, suggesting potential antidepressant effects.

Antiproliferative Activity

In vitro studies have evaluated the antiproliferative effects of related naphthalene derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 18 | NPC-TW01 (nasopharyngeal carcinoma) | 0.6 | Alters cell cycle distribution, accumulates cells in S phase |

| Compound 18 | H661 (lung carcinoma) | Not specified | Induces apoptosis through cell cycle alteration |

| Compound 18 | Hep3B (hepatoma) | Not specified | Mechanism not fully elucidated |

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction.

Case Studies and Research Findings

-

Study on Antiproliferative Activities :

A study published in PubMed demonstrated that N-(naphthalen-2-yl)acetamide derivatives showed significant antiproliferative activity against nasopharyngeal carcinoma cells (NPC-TW01). The most active compound exhibited an IC50 value of 0.6 μM, indicating potent activity against this cancer type . -

Neuropharmacological Evaluation :

Another research effort focused on the synthesis and evaluation of N-(4-substituted phenyl)-2-(4-phenylpiperazin-1-yl)acetamides for their anticonvulsant properties. The results indicated varying degrees of activity in animal models, suggesting that modifications to the piperazine structure could enhance therapeutic efficacy . -

Structure–Activity Relationship (SAR) :

Detailed SAR studies have revealed that substituents on the piperazine ring significantly influence biological activity. Compounds with higher lipophilicity demonstrated delayed onset but prolonged action in anticonvulsant tests, indicating a complex relationship between molecular structure and pharmacological effect .

Q & A

Q. What are the key synthetic routes for 2-(naphthalen-1-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide, and how is purity validated?

The synthesis typically involves a multi-step approach:

Amide bond formation : Coupling naphthalene-1-ylacetic acid with 2-(4-phenylpiperazin-1-yl)ethylamine using carbodiimide reagents (e.g., EDC/HOBt) under inert conditions .

Functional group protection : Temporary protection of the piperazine nitrogen may be required to prevent side reactions .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (solvent: ethanol/water) ensures high purity (>95%) .

Validation : Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) and structural integrity via /-NMR (e.g., naphthalene aromatic protons at δ 7.2–8.3 ppm) and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy :

- -NMR identifies protons in the naphthalene (δ 7.2–8.3 ppm), piperazine (δ 2.5–3.5 ppm), and acetamide (δ 3.3–3.7 ppm) groups .

- -NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .

- Mass Spectrometry : HRMS (ESI+) provides exact mass (e.g., [M+H]⁺ calculated for C₂₄H₂₈N₃O: 374.2234) .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .

Advanced Questions

Q. How can researchers design experiments to evaluate its pharmacological activity?

- Target Identification :

- Computational docking : Screen against receptors like dopamine D2 or serotonin 5-HT₁A, leveraging piperazine’s affinity for GPCRs .

- Binding assays : Radioligand displacement studies (e.g., -spiperone for D2 receptors) to determine IC₅₀ values .

- Functional assays :

- cAMP modulation : Measure changes in cAMP levels in HEK293 cells expressing target receptors .

- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) for kinase targets .

Q. How should contradictory binding affinity data across studies be resolved?

- Methodological consistency : Ensure assay conditions (pH, temperature, buffer) match between studies. For example, discrepancies in values may arise from differences in membrane preparation methods .

- Orthogonal validation :

- Use surface plasmon resonance (SPR) to confirm kinetic binding parameters (association/dissociation rates) .

- Compare results with structurally related analogs to identify substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) .

- Statistical analysis : Apply Bland-Altman plots to assess inter-study variability .

Q. What strategies optimize synthetic yield and selectivity?

- Reaction optimization :

- Solvent selection : Use DMF for amide coupling to enhance solubility of aromatic intermediates .

- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura cross-couplings if aryl halides are intermediates .

- Temperature control : Maintain reactions at 0–5°C during sensitive steps (e.g., Grignard additions) to minimize side products .

- Workflow automation : Employ flow chemistry for piperazine functionalization to improve reproducibility .

Q. What computational methods predict its metabolic stability and toxicity?

- In silico tools :

- ADMET Prediction : Use SwissADME to estimate solubility (LogP ~3.5), CYP450 inhibition, and blood-brain barrier permeability .

- Metabolite identification : GLORYx predicts phase I/II metabolites, highlighting potential sulfoxidation or N-dealkylation sites .

- MD simulations : Simulate binding to hERG channels to assess cardiotoxicity risk .

Q. How is stability under physiological conditions assessed?

- Forced degradation studies :

- Acid/Base hydrolysis : Incubate in HCl (0.1 M, 37°C) or NaOH (0.1 M, 37°C) for 24h; monitor via HPLC .

- Oxidative stress : Treat with H₂O₂ (3% v/v) to identify sulfoxide or naphthoquinone derivatives .

- Long-term stability : Store at 4°C in amber vials (desiccated) and analyze monthly for degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.